5-碘-6-甲基-1,7-萘啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

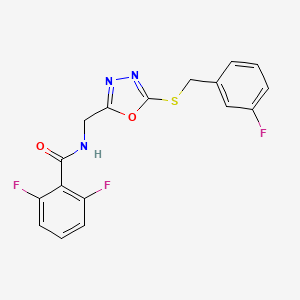

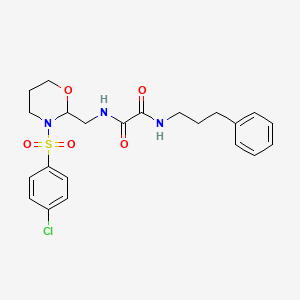

5-Iodo-6-methyl-1,7-naphthyridine is a derivative of naphthyridine . Naphthyridines are heterocyclic compounds that have significant importance in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of naphthyridine derivatives has been extensively studied . Strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

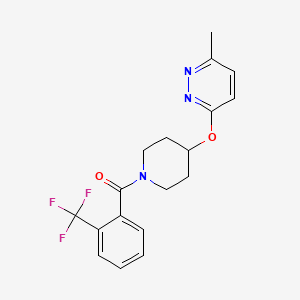

The molecular formula of 5-Iodo-6-methyl-1,7-naphthyridine is C9H7IN2 . The molecular weight is 270.06975 .Chemical Reactions Analysis

Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .科学研究应用

有机合成和催化

银催化的萘啶串联合成:一种银催化的方法能够在温和条件下通过使邻炔醛与胺和酮反应,实现高度官能化的 1,2-二氢苯并[1,6]萘啶区域选择性串联合成。该方法展示了萘啶在有机合成中的多功能性,显示了选择性 N-C 键形成和区域选择性环化产物,突出了类似 5-碘-6-甲基-1,7-萘啶的合成效用 (Verma 等,2013)。

药物化学和药物设计

吡啶并[4,5-b][1,6]萘啶-4(3H)-酮的合成:对微波辅助合成吡啶并[4,5-b][1,6]萘啶-4(3H,5H,10H)-酮的研究揭示了潜在的抗肿瘤活性。这些化合物通过无催化剂反应衍生,已显示出对各种癌细胞系的显着活性,表明萘啶衍生物在开发新的抗癌药物中的重要性 (Insuasty 等,2013)。

材料科学和光伏

有机光伏的非富勒烯受体:将萘并[1,2-b:5,6-b']二噻吩核扩展到稠合的八环结构单元,并用强吸电子基团封端,已导致开发出用于有机太阳能电池的高性能电子受体。这些发现强调了萘啶衍生物在提高有机光伏效率中的作用,展示了它们对先进太阳能电池技术发展的贡献 (Zhu 等,2018)。

光学和荧光应用

β-淀粉样蛋白的荧光探针:基于萘啶衍生物的荧光探针的合成用于检测 β-淀粉样蛋白,突出了这些化合物在生物医学研究中的潜力,特别是用于阿尔茨海默病的分子诊断。此类研究揭示了萘啶衍生物在开发用于理解和诊断神经退行性疾病的工具中的多功能性 (Fa 等,2015)。

安全和危害

The safety data sheet for a related compound, 2-Methyl-1,8-naphthyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

The development of methods for the synthesis of naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . The focus of recent advances in the synthesis, reactivity, and applications of naphthyridines has been on multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

作用机制

Target of Action

5-Iodo-6-methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines

Mode of Action

Naphthyridines are known to interact with their targets through various mechanisms, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modification of side chains .

属性

IUPAC Name |

5-iodo-6-methyl-1,7-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c1-6-9(10)7-3-2-4-11-8(7)5-12-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFKKOTYEDXHSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(=C1I)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-6-methyl-1,7-naphthyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B2691059.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole](/img/structure/B2691067.png)

![ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2691071.png)

![Tert-butyl N-[(5-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate](/img/structure/B2691073.png)

![(E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide](/img/structure/B2691080.png)